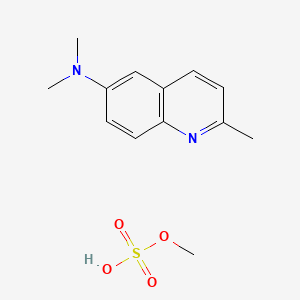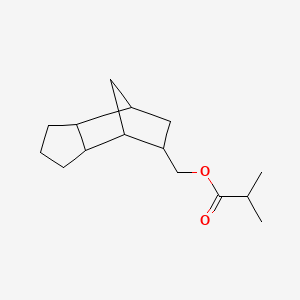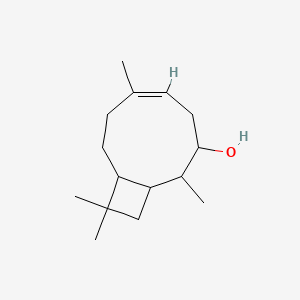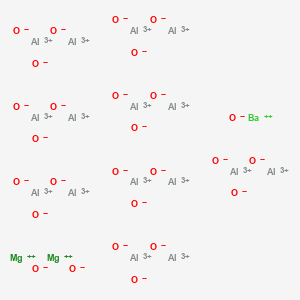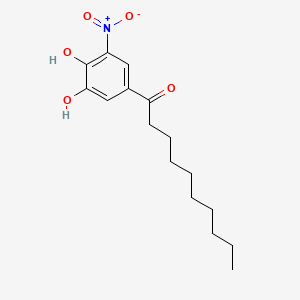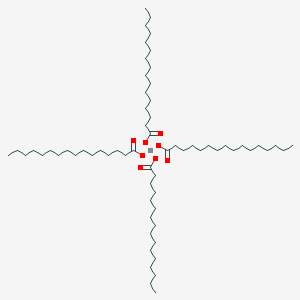
Zirconium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium palmitate is a chemical compound formed by the reaction of zirconium with palmitic acid. Palmitic acid is a saturated fatty acid commonly found in animals and plants. This compound is known for its unique properties, including its use as a catalyst and its applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium palmitate can be synthesized through various chemical methods. One common method involves the reaction of zirconium chloride with palmitic acid in an organic solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reactors. The process involves the controlled addition of zirconium chloride to a solution of palmitic acid, followed by heating and stirring to ensure complete reaction. The resulting product is then purified through filtration and drying to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: this compound can participate in substitution reactions where the palmitate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Zirconium oxide and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zirconium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of zirconium palmitate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, its mechanism may involve interactions with cellular membranes and proteins, leading to its observed antimicrobial and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium stearate: Another zirconium fatty acid salt with similar properties and applications.
Zirconium oleate: Known for its use in coatings and as a dispersing agent.
Zirconium acetate: Used in textile and paper industries for its binding properties.
Uniqueness
Zirconium palmitate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its applications in catalysis and biomedical research highlight its versatility compared to other zirconium compounds.
Eigenschaften
CAS-Nummer |
23337-55-5 |
|---|---|
Molekularformel |
C64H124O8Zr |
Molekulargewicht |
1112.9 g/mol |
IUPAC-Name |
hexadecanoate;zirconium(4+) |
InChI |
InChI=1S/4C16H32O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h4*2-15H2,1H3,(H,17,18);/q;;;;+4/p-4 |
InChI-Schlüssel |
KWZGKCSCNHUBBU-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


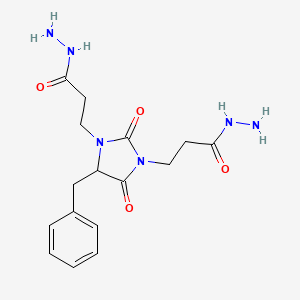
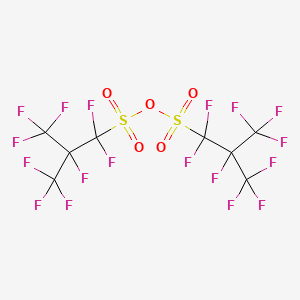

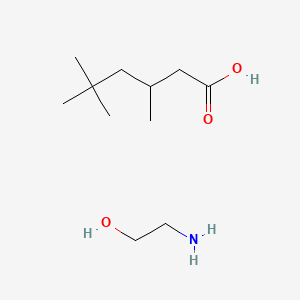
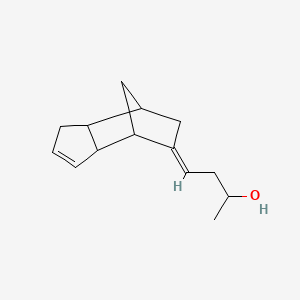

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
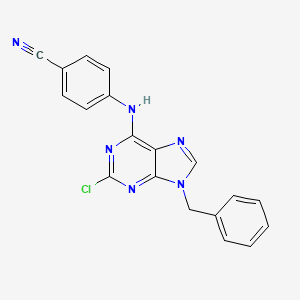
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
